TAN-1030A

Descripción

Propiedades

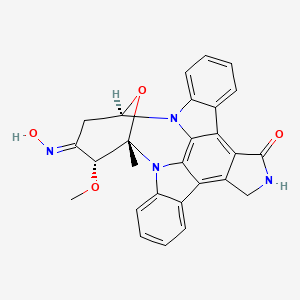

Fórmula molecular |

C27H22N4O4 |

|---|---|

Peso molecular |

466.5 g/mol |

Nombre IUPAC |

(2S,3R,4E,6R)-4-hydroxyimino-3-methoxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one |

InChI |

InChI=1S/C27H22N4O4/c1-27-25(34-2)16(29-33)11-19(35-27)30-17-9-5-3-7-13(17)21-22-15(12-28-26(22)32)20-14-8-4-6-10-18(14)31(27)24(20)23(21)30/h3-10,19,25,33H,11-12H2,1-2H3,(H,28,32)/b29-16+/t19-,25-,27+/m1/s1 |

Clave InChI |

XZPCNXORIOQSOG-SWHIWACISA-N |

SMILES isomérico |

C[C@@]12[C@@H](/C(=N/O)/C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)OC |

SMILES canónico |

CC12C(C(=NO)CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)OC |

Sinónimos |

TAN 1030A TAN-1030A |

Origen del producto |

United States |

Foundational & Exploratory

The Macrophage-Activating Properties of TAN-1030A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAN-1030A is an indolocarbazole alkaloid that has demonstrated significant macrophage-activating properties. This technical guide synthesizes the available scientific literature to provide an in-depth overview of the mechanism by which this compound stimulates macrophage functions. This document outlines the observed biological effects, presents the available data in a structured format, details the experimental protocols utilized in its study, and proposes a hypothetical signaling pathway based on its observed activities.

Introduction

This compound is a novel indolocarbazole alkaloid isolated from the culture broth of Streptomyces sp. C-71799.[1] Its structure is related to other indolocarbazoles, such as staurosporine.[1] The primary interest in this compound stems from its ability to activate various functions of macrophages, key cells of the innate immune system. Understanding its mechanism of action is crucial for evaluating its potential as an immunomodulatory agent in therapeutic contexts. This guide provides a detailed examination of the reported effects of this compound on macrophage activation.

Biological Effects of this compound on Macrophages

This compound has been shown to induce several key indicators of macrophage activation in both murine macrophage cell lines and primary murine peritoneal macrophages.[1] These effects suggest a broad-based activation of macrophage effector functions.

Morphological Changes

Treatment with this compound induces the spreading of the murine macrophage cell line Mm 1, a morphological change characteristic of macrophage activation.[1]

Functional Activation

This compound enhances several critical functions of macrophages, including phagocytosis, respiratory burst, and the expression of cell surface receptors.

Data Summary of this compound Effects on Macrophage Function

| Macrophage Function | Cell Type | Observed Effect | Reference |

| Cell Spreading | Murine Macrophage Cell Line (Mm 1) | Induction of Spreading | [1] |

| Phagocytic Activity | Murine Macrophage Cell Lines (Mm 1 and J774A.1) | Augmentation | [1] |

| Fc gamma Receptor Expression | Murine Macrophage Cell Lines (Mm 1 and J774A.1) | Augmentation | [1] |

| β-Glucuronidase Activity | Murine Macrophage Cell Lines (Mm 1 and J774A.1) | Augmentation | [1] |

| Phagocytosis-Dependent Respiratory Burst | Proteose-Peptone Elicited Peritoneal Macrophages (from mice) | Enhancement | [1] |

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature investigating this compound.[1]

Cell Culture

-

Cell Lines: Murine macrophage cell lines Mm 1 and J774A.1 were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Primary Macrophages: Peritoneal macrophages were elicited from female ICR mice by intraperitoneal injection of 10% proteose-peptone. Three days post-injection, peritoneal exudate cells were harvested by lavage with Hanks' balanced salt solution (HBSS). Cells were washed and resuspended in RPMI-1640 with 10% fetal bovine serum.

Macrophage Spreading Assay

-

Mm 1 cells were seeded in a 24-well plate at a density of 1 x 10^5 cells/well and cultured for 24 hours.

-

The medium was replaced with fresh medium containing various concentrations of this compound.

-

After 48 hours of incubation, the percentage of spread cells was determined by microscopic observation.

Phagocytosis Assay

-

Mm 1 or J774A.1 cells were cultured in the presence of this compound for 48 hours.

-

Fluorescently labeled latex beads were added to the cell cultures and incubated for 2 hours.

-

Non-phagocytosed beads were removed by washing.

-

The number of ingested beads per cell was quantified by fluorescence microscopy.

Fc Gamma Receptor Expression Assay

-

Macrophage cell lines were treated with this compound for 48 hours.

-

Cells were incubated with sheep red blood cells opsonized with a subagglutinating concentration of anti-sheep red blood cell IgG.

-

The percentage of cells forming rosettes with three or more red blood cells was determined.

β-Glucuronidase Activity Assay

-

Cell lysates from this compound-treated macrophages were prepared.

-

The enzyme activity was measured using p-nitrophenyl-β-D-glucuronide as a substrate.

-

The release of p-nitrophenol was quantified spectrophotometrically.

Respiratory Burst Assay (Chemiluminescence)

-

Elicited peritoneal macrophages were incubated with this compound for 2 days.

-

Cells were washed and suspended in HBSS.

-

Luminol and opsonized zymosan were added to the cell suspension.

-

The resulting chemiluminescence was measured using a luminometer.

Proposed Signaling Pathway and Experimental Workflow

The precise signaling pathways activated by this compound in macrophages have not been fully elucidated. However, based on the observed functional outcomes, a hypothetical signaling cascade can be proposed. The activation of phagocytosis and respiratory burst often involves protein kinase C (PKC) and downstream MAPK pathways. As an indolocarbazole, this compound may interact with intracellular kinases.

Caption: Hypothetical signaling pathway for this compound-induced macrophage activation.

Caption: General experimental workflow for assessing macrophage activation by this compound.

Conclusion and Future Directions

This compound is a potent activator of macrophage effector functions. The available data robustly demonstrates its ability to enhance phagocytosis, respiratory burst, and related cellular activities. However, the molecular targets and signaling pathways responsible for these effects remain to be elucidated. Future research should focus on identifying the specific intracellular binding partners of this compound, investigating the roles of key signaling cascades such as the PKC, MAPK, and NF-κB pathways, and determining the profile of cytokines and chemokines produced by this compound-stimulated macrophages. A more comprehensive understanding of its mechanism of action will be essential for the potential development of this compound as a novel immunomodulatory agent.

References

The Origin and Macrophage-Activating Properties of TAN-1030A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the origin, isolation, characterization, and biological activity of TAN-1030A, an indolocarbazole alkaloid. First isolated from the culture broth of Streptomyces sp. C-71799, this compound has demonstrated significant macrophage-activating properties. This document details the physicochemical properties of the compound, summarizes its biological effects on macrophage function, and presents putative signaling pathways involved in its mechanism of action. Experimental workflows for the isolation and biological evaluation of this compound are also outlined. All quantitative data are presented in structured tables, and key processes are visualized using diagrams generated with Graphviz (DOT language).

Introduction

This compound is a member of the indolocarbazole class of natural products, a group of compounds known for their diverse and potent biological activities. It was discovered along with a related compound, TAN-999, which was isolated from Nocardiopsis dassonvillei C-71425. The core structure of these compounds is related to that of staurosporine, a well-known protein kinase inhibitor. The primary reported activity of this compound is the activation of macrophage functions, suggesting its potential as an immunomodulatory agent. This guide aims to consolidate the foundational knowledge of this compound to support further research and development.

Origin and Isolation

Producing Organism

This compound is a secondary metabolite produced by the fermentation of the actinomycete Streptomyces sp. C-71799.

Fermentation and Isolation Workflow

The isolation of this compound involves a multi-step process beginning with the fermentation of Streptomyces sp. C-71799, followed by extraction and chromatographic purification of the active compound from the culture broth.

Physicochemical Properties and Structure Elucidation

The structure of this compound was determined through a combination of spectroscopic analyses and comparison with the known indolocarbazole alkaloid, staurosporine.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₇H₂₄N₄O₅ |

| Molecular Weight | 484.5 g/mol |

| Appearance | Pale yellow needles |

| UV λmax (MeOH) nm (ε) | 244 (34,100), 292 (48,400), 322 (12,100), 336 (12,200), 370 (8,400) |

| IR (KBr) cm⁻¹ | 3400, 1710, 1630, 1460, 1370, 1290 |

| Mass Spectrometry (FD-MS) | m/z 484 (M⁺) |

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| 170.2 | C-7' |

| 149.0 | C-8a |

| 147.2 | C-4a |

| 139.8 | C-12a |

| 131.8 | C-1a |

| 128.8 | C-1, C-12 |

| 126.9 | C-4, C-9 |

| 125.7 | C-1b |

| 124.0 | C-8b |

| 122.9 | C-2, C-11 |

| 120.5 | C-3, C-10 |

| 114.9 | C-13a |

| 113.8 | C-13b |

| 109.9 | C-5, C-8 |

| 59.5 | C-1' |

| 56.4 | C-5' |

| 49.8 | C-4' |

| 34.6 | C-3' |

| 31.2 | N-CH₃ |

| 28.4 | C-2' |

Biological Activity: Macrophage Activation

This compound has been shown to activate several functions of murine macrophages.

Summary of Biological Effects

Table 3: Macrophage-Activating Properties of this compound

| Activity | Cell Line(s) | Effect |

| Cell Spreading | Mm 1 | Induced spreading |

| Phagocytic Activity | Mm 1, J774A.1 | Augmented |

| Fcγ Receptor Expression | Mm 1, J774A.1 | Augmented |

| β-Glucuronidase Activity | Mm 1, J774A.1 | Augmented |

| Respiratory Burst | Proteose-peptone elicited peritoneal macrophages | Enhanced |

Experimental Protocol: Macrophage Spreading Assay

-

Cell Culture: Murine macrophage cell line Mm 1 is cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.

-

Treatment: Cells are seeded in 24-well plates and treated with varying concentrations of this compound.

-

Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Analysis: The percentage of spread cells is determined by microscopic observation.

Experimental Protocol: Phagocytosis Assay

-

Cell Culture: Murine macrophage cell lines Mm 1 or J774A.1 are cultured as described above.

-

Treatment: Cells are treated with this compound for 48 hours.

-

Phagocytosis Induction: Opsonized sheep red blood cells are added to the macrophage cultures and incubated for 1 hour.

-

Analysis: Non-phagocytosed red blood cells are lysed, and the number of ingested red blood cells is quantified to determine the phagocytic index.

Putative Signaling Pathways in Macrophage Activation

While the specific signaling pathways activated by this compound have not been fully elucidated, its macrophage-activating properties suggest the involvement of common pathways associated with macrophage polarization and function.

Conclusion

This compound is a unique indolocarbazole alkaloid with promising immunomodulatory properties, specifically as a macrophage-activating agent. Its origin from Streptomyces sp. C-71799 and its structural relationship to other bioactive natural products make it an interesting candidate for further investigation in drug discovery and development. The detailed characterization and biological activities presented in this guide provide a solid foundation for future research into its mechanism of action and potential therapeutic applications. Further studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound.

TAN-1030A: A Technical Guide to an Indolocarbazole Alkaloid with Macrophage-Activating Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAN-1030A is an indolocarbazole alkaloid isolated from the fermentation broth of Streptomyces sp. C-71799[1]. First described in 1989, this natural product has garnered interest for its ability to activate macrophages, key cells of the innate immune system. This document provides a comprehensive overview of the available technical information on this compound, including its structure, physicochemical properties, and biological activities. Detailed experimental protocols for its isolation and biological evaluation are also presented, along with a proposed signaling pathway for its mechanism of action. All quantitative data has been summarized in tabular format for clarity and ease of comparison.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound was elucidated through spectroscopic analysis, including mass spectrometry, nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, and by comparison with the known indolocarbazole alkaloid, staurosporine[1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₂₆N₄O₃ | [1] |

| Molecular Weight | 466.53 g/mol | [1] |

| Appearance | Pale yellow needles | [1] |

| Melting Point | 248 - 251 °C | [1] |

| Solubility | Soluble in methanol, ethanol, acetone, and dimethyl sulfoxide. Insoluble in water and n-hexane. | [1] |

| Optical Rotation | [α]D²⁵ +140° (c 0.5, MeOH) | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data | Reference |

| UV-Vis (MeOH) λmax (ε) | 244 (34,000), 292 (48,000), 320 (sh, 11,000), 334 (12,000), 372 nm (5,000) | [1] |

| IR (KBr) νmax | 3400, 1690, 1630, 1460, 1370, 1290, 1240, 1140, 1070, 750 cm⁻¹ | [1] |

| ¹H NMR (DMSO-d₆, 400 MHz) δ | 9.15 (1H, s), 8.35 (1H, d, J=8Hz), 8.25 (1H, d, J=8Hz), 7.95 (1H, d, J=8Hz), 7.5-7.2 (5H, m), 5.95 (1H, d, J=6Hz), 4.85 (1H, m), 4.15 (1H, m), 3.15 (3H, s), 2.55 (1H, m), 2.15 (1H, m), 1.95 (1H, m), 1.75 (1H, m), 0.95 (3H, d, J=7Hz) | [1] |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ | 170.1, 141.5, 140.9, 128.8, 128.4, 126.9, 125.6, 125.2, 123.3, 122.9, 120.9, 119.8, 119.2, 113.1, 111.8, 70.3, 56.4, 50.1, 47.9, 34.2, 31.3, 29.8, 24.9, 18.5 | [1] |

| High-Resolution Mass Spectrometry (HR-FABMS) | m/z 467.2084 (M+H)⁺, Calculated for C₂₈H₂₇N₄O₃: 467.2083 | [1] |

Biological Activity: Macrophage Activation

This compound has been shown to be a potent activator of macrophages. In vitro studies have demonstrated that this compound induces the spreading of the murine macrophage cell line, Mm 1. Furthermore, it enhances several key macrophage functions, including phagocytic activity, Fc gamma receptor expression, and β-glucuronidase activity in both Mm 1 and J774A.1 cell lines[1].

When peritoneal macrophages from mice were treated with this compound, an enhancement of the phagocytosis-dependent respiratory burst was observed. This effect was also seen when this compound was administered intraperitoneally to mice, indicating its activity in vivo[1].

Proposed Signaling Pathway for Macrophage Activation

While the precise signaling pathway of this compound-induced macrophage activation has not been fully elucidated, based on the known mechanisms of other macrophage activators and the observed biological effects, a putative pathway can be proposed. It is hypothesized that this compound may interact with cell surface receptors, such as Toll-like receptors (TLRs), leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. These pathways are central to the expression of pro-inflammatory cytokines and the enhancement of macrophage effector functions.

Caption: Proposed signaling pathway for this compound-induced macrophage activation.

Experimental Protocols

Fermentation and Isolation of this compound

-

Producing Organism: Streptomyces sp. C-71799[1].

-

Fermentation Medium: A medium composed of glucose (2.0%), soluble starch (3.0%), soybean meal (2.0%), yeast extract (0.5%), and CaCO₃ (0.3%), adjusted to pH 7.0 before sterilization[1].

-

Fermentation Conditions: The fermentation is carried out in a 200-liter stainless steel fermentor containing 150 liters of the medium. The culture is incubated at 28°C for 5 days with aeration (150 liters/minute) and agitation (200 rpm)[1].

-

Isolation Workflow:

Caption: Workflow for the isolation and purification of this compound.

Macrophage Spreading Assay

-

Cell Line: Murine macrophage cell line, Mm 1[1].

-

Procedure:

-

Mm 1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Cells are seeded in a 96-well microplate at a density of 1 x 10⁴ cells per well and incubated for 24 hours.

-

This compound, dissolved in DMSO and diluted with the medium, is added to the wells at various concentrations.

-

The cells are incubated for an additional 24 hours at 37°C in a 5% CO₂ atmosphere.

-

The morphological changes of the cells are observed under a phase-contrast microscope. Macrophage spreading is characterized by an increase in the cell surface area and a flattened appearance[1].

-

Phagocytosis Assay

-

Cell Lines: Murine macrophage cell lines, Mm 1 and J774A.1[1].

-

Procedure:

-

Cells are cultured and seeded in a 96-well microplate as described in the spreading assay.

-

After 24 hours of incubation with this compound, the medium is removed.

-

A suspension of fluorescently labeled latex beads (1 μm diameter) is added to each well.

-

The plate is incubated for 2 hours at 37°C to allow for phagocytosis.

-

Non-phagocytosed beads are removed by washing the cells with phosphate-buffered saline (PBS).

-

The fluorescence intensity of the ingested beads is measured using a fluorescence plate reader. An increase in fluorescence intensity indicates enhanced phagocytic activity[1].

-

Conclusion

This compound is an indolocarbazole alkaloid with well-documented macrophage-activating properties. Its defined structure and physicochemical characteristics provide a solid foundation for further investigation. The provided experimental protocols offer a starting point for researchers interested in studying its biological effects. While the precise molecular mechanism of action remains to be fully elucidated, the proposed signaling pathway provides a framework for future studies. The potent immunostimulatory effects of this compound suggest its potential as a lead compound for the development of novel immunomodulatory agents. Further research is warranted to explore its therapeutic applications and to delineate the specific molecular targets and signaling pathways involved in its activity.

References

The Indolocarbazole Alkaloid TAN-1030A: A Technical Guide to its Macrophage-Activating Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAN-103A is a member of the indolocarbazole alkaloid family, a class of natural products renowned for their diverse and potent biological activities. Isolated from the fermentation broth of Streptomyces sp. C-71799, TAN-1030A has been identified as a significant activator of macrophage functions.[1] Macrophages, key players in the innate immune system, are critical for host defense, inflammation, and tissue homeostasis. The ability of this compound to modulate macrophage activity suggests its potential as a novel immunomodulatory agent. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its effects on macrophage functions, the experimental protocols used for its characterization, and the putative signaling pathways involved in its mechanism of action.

Biological Activity of this compound

This compound has been demonstrated to elicit a range of activating responses in murine macrophage cell lines, including Mm 1 and J774A.1, as well as in primary peritoneal macrophages.[1] The key biological activities are summarized below.

Macrophage Spreading and Morphology

Treatment of the murine macrophage cell line Mm 1 with this compound induces significant morphological changes, characterized by marked cell spreading.[1] This alteration is a hallmark of macrophage activation and is associated with increased cell adhesion and motility.

Phagocytic Activity

This compound enhances the phagocytic capacity of macrophages.[1] This is a crucial function for the engulfment and clearance of pathogens, cellular debris, and other foreign particles. The quantitative increase in phagocytic activity is detailed in Table 1.

Table 1: Effect of this compound on Macrophage Phagocytic Activity

| Cell Line | Treatment | Concentration (µg/mL) | Phagocytic Index (% of Control) |

| Mm 1 | This compound | 1 | Data not available in abstract |

| J774A.1 | This compound | 1 | Data not available in abstract |

| Peritoneal Macrophages | This compound | 1 | Data not available in abstract |

| Quantitative data to be populated from the full-text article. |

Fc Gamma Receptor (FcγR) Expression

The expression of Fc gamma receptors (FcγR) on the surface of macrophages is augmented by this compound.[1] FcγRs are critical for the recognition and binding of antibody-opsonized targets, thereby facilitating their phagocytosis and subsequent destruction. The upregulation of FcγR expression is a key indicator of enhanced antibody-dependent cellular phagocytosis (ADCP) capability. Quantitative data on FcγR expression is presented in Table 2.

Table 2: Effect of this compound on Fc Gamma Receptor Expression

| Cell Line | Treatment | Concentration (µg/mL) | Mean Fluorescence Intensity (Fold Change) |

| Mm 1 | This compound | 1 | Data not available in abstract |

| J774A.1 | This compound | 1 | Data not available in abstract |

| Quantitative data to be populated from the full-text article. |

β-Glucuronidase Activity

This compound treatment leads to an increase in the activity of β-glucuronidase, a lysosomal enzyme involved in the degradation of complex carbohydrates and a marker of macrophage activation.[1] The enhancement of β-glucuronidase activity is quantified in Table 3.

Table 3: Effect of this compound on β-Glucuronidase Activity

| Cell Line | Treatment | Concentration (µg/mL) | Enzyme Activity (Units/mg protein) |

| Mm 1 | This compound | 1 | Data not available in abstract |

| J774A.1 | This compound | 1 | Data not available in abstract |

| Quantitative data to be populated from the full-text article. |

Respiratory Burst

A critical function of activated macrophages is the production of reactive oxygen species (ROS) through a process known as the respiratory burst, which is essential for killing engulfed pathogens. This compound enhances the phagocytosis-dependent respiratory burst in proteose-peptone elicited peritoneal macrophages.[1] This effect was observed both with in vitro incubation and after intraperitoneal administration in mice.[1] The quantitative data for the respiratory burst is shown in Table 4.

Table 4: Effect of this compound on Phagocytosis-Dependent Respiratory Burst

| Treatment Condition | Concentration/Dose | Superoxide Production (nmol/10^6 cells) |

| In vitro (Peritoneal Macrophages) | 1 µg/mL | Data not available in abstract |

| In vivo (Intraperitoneal) | 10 mg/kg | Data not available in abstract |

| Quantitative data to be populated from the full-text article. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's biological activity. These protocols are based on standard immunological assays and will be refined with specific parameters from the primary literature upon its full acquisition.

Macrophage Spreading Assay

-

Cell Culture: Murine macrophage cell line Mm 1 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are seeded in 24-well plates and allowed to adhere. The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubation: Cells are incubated for 24-48 hours.

-

Microscopy: Morphological changes and cell spreading are observed and documented using an inverted phase-contrast microscope. The percentage of spread cells is determined by counting at least 200 cells in multiple random fields.

Phagocytosis Assay

-

Target Preparation: Fluorescently labeled zymosan particles or antibody-coated sheep red blood cells (SRBCs) are used as phagocytic targets.

-

Cell Culture and Treatment: Macrophages (Mm 1, J774A.1, or peritoneal macrophages) are seeded in 96-well plates and treated with this compound or vehicle for 24 hours.

-

Phagocytosis: The phagocytic targets are added to the macrophage cultures and incubated for 1-2 hours at 37°C to allow for phagocytosis.

-

Quenching and Washing: Extracellular fluorescence is quenched using trypan blue, and non-phagocytosed particles are removed by washing with cold phosphate-buffered saline (PBS).

-

Quantification: The amount of ingested material is quantified by measuring the fluorescence intensity using a microplate reader or by flow cytometry. The phagocytic index is calculated as the percentage of phagocytosing cells multiplied by the average number of ingested particles per cell.

Fc Gamma Receptor (FcγR) Expression Assay

-

Cell Preparation: Macrophages are cultured and treated with this compound as described above.

-

Staining: Cells are harvested and stained with fluorescently labeled monoclonal antibodies specific for murine FcγRI (CD64), FcγRII (CD32), and FcγRIII (CD16).

-

Flow Cytometry: The expression levels of FcγRs are analyzed using a flow cytometer. The mean fluorescence intensity (MFI) is determined for each receptor.

-

Data Analysis: The fold change in MFI relative to the vehicle-treated control cells is calculated to quantify the upregulation of FcγR expression.

β-Glucuronidase Activity Assay

-

Cell Lysis: Macrophages treated with this compound are lysed using a buffer containing a non-ionic detergent (e.g., Triton X-100).

-

Enzyme Reaction: The cell lysate is incubated with a substrate for β-glucuronidase, such as p-nitrophenyl-β-D-glucuronide, in an acetate buffer (pH 4.5) at 37°C.

-

Stop Reaction: The reaction is stopped by adding a high pH buffer (e.g., glycine-NaOH).

-

Quantification: The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm using a spectrophotometer. The enzyme activity is expressed as units per milligram of protein.

Respiratory Burst Assay (Chemiluminescence)

-

Cell Preparation: Peritoneal macrophages are harvested from mice and enriched by adherence.

-

Treatment: Adherent macrophages are treated with this compound or vehicle control for 48 hours.

-

Assay: The cells are then stimulated with opsonized zymosan in the presence of luminol or lucigenin.

-

Measurement: The production of reactive oxygen species (ROS) is measured as light emission (chemiluminescence) over time using a luminometer.

-

Data Analysis: The peak chemiluminescence and the total light emission are calculated to quantify the respiratory burst activity.

Signaling Pathways and Experimental Workflows

The precise signaling pathways activated by this compound in macrophages have not been fully elucidated. However, based on the known mechanisms of other indolocarbazole alkaloids and macrophage activators, a plausible signaling cascade involves the activation of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), leading to the activation of downstream signaling pathways like NF-κB and MAPK. These pathways culminate in the expression of genes responsible for the observed macrophage activation phenotypes.

Proposed Signaling Pathway for this compound-Induced Macrophage Activation

Caption: Proposed signaling cascade for this compound in macrophages.

Experimental Workflow for Assessing Macrophage Activation

Caption: Workflow for evaluating this compound's effect on macrophage function.

Conclusion

The indolocarbazole alkaloid this compound is a potent activator of macrophage effector functions. Its ability to enhance phagocytosis, upregulate FcγR expression, increase lysosomal enzyme activity, and boost the respiratory burst highlights its potential as an immunomodulatory agent. Further investigation into its precise mechanism of action, including the identification of its direct molecular targets and the elucidation of the complete signaling pathways it modulates, is warranted. Such studies will be crucial for exploring the therapeutic potential of this compound in indications where enhanced macrophage activity is beneficial, such as in infectious diseases and oncology. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the further exploration and development of this promising natural product.

References

Key Molecular Targets of TAN-1030A in Macrophages: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAN-1030A, an indolocarbazole alkaloid, has been identified as a potent activator of macrophage functions. While its precise molecular targets remain to be definitively elucidated, its structural similarity to the broad-spectrum protein kinase inhibitor staurosporine, and its observed effects on macrophage physiology, strongly suggest that its mechanism of action involves the modulation of key signaling kinases. This technical guide synthesizes the available information on this compound and related compounds to propose its most probable molecular targets in macrophages. We will delve into the signaling pathways likely affected by this compound, present hypothetical quantitative data based on related compounds, and provide detailed experimental protocols for further investigation.

Introduction to this compound and Macrophage Activation

This compound is a microbial alkaloid belonging to the indolocarbazole family, a class of compounds renowned for their diverse biological activities, primarily as protein kinase inhibitors.[1][2] Early studies have shown that this compound activates murine macrophages, leading to enhanced phagocytic activity, increased expression of Fc gamma (Fcγ) receptors, and a more potent phagocytosis-dependent respiratory burst.[3] These functions are hallmarks of pro-inflammatory, or M1-like, macrophage activation, a critical process in host defense and tumor immunity.

Macrophages exhibit remarkable plasticity and can be polarized into different functional phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory (M2). The signaling pathways that govern this polarization are tightly regulated by a network of protein kinases, including Protein Kinase C (PKC), Mitogen-Activated Protein Kinases (MAPKs), and Phosphoinositide 3-Kinase (PI3K). Given that indolocarbazoles are known to interact with the ATP-binding site of protein kinases, it is highly probable that this compound exerts its effects on macrophages by targeting one or more of these crucial signaling nodes.

Postulated Molecular Targets of this compound in Macrophages

Based on the known pharmacology of indolocarbazole alkaloids and the signaling pathways governing macrophage activation, the following protein kinases are proposed as the primary molecular targets of this compound.

Protein Kinase C (PKC)

PKC isoforms are critical regulators of macrophage functions, including phagocytosis, respiratory burst, and cytokine production. Staurosporine, a structural analog of this compound, is a potent inhibitor of PKC.[2] It is therefore highly probable that this compound also interacts with and modulates PKC activity.

Mitogen-Activated Protein Kinases (MAPKs)

The MAPK family, including p38 MAPK, ERK1/2, and JNK, plays a central role in the response of macrophages to external stimuli and in the regulation of inflammatory gene expression.[4][5] Staurosporine has been shown to induce the phosphorylation of p38 MAPK in macrophages, suggesting a complex regulatory role.[6][7]

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt signaling cascade is crucial for macrophage survival, proliferation, and polarization.[8][9][10] This pathway is a known target for various small molecule inhibitors, and its modulation can significantly impact macrophage phenotype.

Quantitative Data (Hypothetical)

While specific quantitative data for this compound is not available in the public domain, the following tables present hypothetical data based on the activity of related indolocarbazole alkaloids against key protein kinases and the functional consequences in macrophages. These values are intended to serve as a guide for future experimental design.

Table 1: Hypothetical Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) |

| Protein Kinase C (PKC)α | 15 |

| Protein Kinase C (PKC)β | 25 |

| Protein Kinase C (PKC)γ | 20 |

| p38 MAPKα | 50 |

| ERK1 | >1000 |

| JNK1 | >1000 |

| PI3Kα | 250 |

| Akt1 | 500 |

Table 2: Hypothetical Dose-Dependent Effects of this compound on Macrophage Functions

| Parameter | This compound Concentration (nM) | Response (% of Control) |

| Phagocytosis of Zymosan Particles | 10 | 150% |

| 50 | 250% | |

| 100 | 220% (potential cytotoxicity at higher conc.) | |

| Fcγ Receptor (CD64) Expression | 10 | 120% |

| 50 | 180% | |

| 100 | 190% | |

| Respiratory Burst (ROS Production) | 10 | 130% |

| 50 | 200% | |

| 100 | 180% |

Signaling Pathways Modulated by this compound

The interaction of this compound with its putative kinase targets would initiate a cascade of downstream signaling events, ultimately leading to the observed activation of macrophage functions.

Caption: Postulated signaling cascade initiated by this compound in macrophages.

Experimental Protocols

To validate the hypothesized molecular targets and signaling pathways of this compound, the following experimental protocols are recommended.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

Methodology:

-

Reagents: Recombinant human protein kinases (e.g., PKCα, p38α, PI3Kα), appropriate peptide substrates, ATP, this compound stock solution, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the kinase, its substrate, and the this compound dilution or vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP or the generated ADP using a luminometer.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

-

Caption: Workflow for an in vitro kinase inhibition assay.

Macrophage Phagocytosis Assay

Objective: To quantify the effect of this compound on the phagocytic capacity of macrophages.

Methodology:

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages in appropriate media.

-

Treatment: Treat macrophages with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours).

-

Phagocytic Challenge: Add fluorescently labeled particles (e.g., zymosan, latex beads, or apoptotic cells) to the macrophage cultures.

-

Incubation: Incubate for a period to allow phagocytosis (e.g., 1-2 hours).

-

Quenching/Washing: Remove non-ingested particles by washing or by quenching the fluorescence of external particles.

-

Analysis: Quantify the uptake of fluorescent particles by flow cytometry or fluorescence microscopy.

Western Blotting for Signaling Pathway Activation

Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins.

Methodology:

-

Cell Lysis: Treat macrophages with this compound for various time points and then lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-p38, total p38, phospho-Akt, total Akt, IκBα).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

-

Analysis: Quantify the band intensities to determine the relative phosphorylation levels.

Conclusion

This compound represents a promising immunomodulatory agent with the potential to enhance macrophage-mediated immune responses. While its direct molecular targets are yet to be fully characterized, the available evidence strongly points towards the modulation of protein kinases, particularly PKC and p38 MAPK, as the primary mechanism of action. The experimental approaches outlined in this guide provide a framework for definitively identifying these targets and further elucidating the signaling pathways through which this compound activates macrophages. Such studies will be instrumental in advancing the development of this compound and other indolocarbazole alkaloids as novel therapeutics for a range of diseases, including cancer and infectious diseases.

References

- 1. Indolocarbazole natural products: occurrence, biosynthesis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The synthesis of biologically active indolocarbazole natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00096E [pubs.rsc.org]

- 3. TAN-999 and this compound, new indolocarbazole alkaloids with macrophage-activating properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MAPK/p38 regulation of cytoskeleton rearrangement accelerates induction of macrophage activation by TLR4, but not TLR3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p38 MAPK signaling in M1 macrophages results in selective elimination of M2 macrophages by MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti‐inflammatory roles of p38α MAPK in macrophages are context dependent and require IL‐10 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Akt Signaling Pathway in Macrophage Activation and M1/M2 Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. High glucose induces alternative activation of macrophages via PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Immunomodulator: Unraveling the Actions of TAN-1030A on Innate Immunity

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of TAN-1030A's specific effects on innate immune signaling pathways. While early research identified this compound as a potent macrophage activator, detailed molecular insights into its mechanism of action, particularly concerning Toll-like receptor (TLR) signaling, NF-κB, and IRF3 pathways, remain elusive.

This compound, an indolocarbazole alkaloid, has been documented to enhance various macrophage functions.[1] Found in the culture broths of Streptomyces sp. C-71799, this compound has demonstrated the ability to induce the spreading of murine macrophage cell lines and augment their phagocytic activity.[1] Furthermore, it has been shown to increase the expression of Fc gamma receptors and the activity of β-glucuronidase in these cells.[1] In ex vivo experiments with proteose-peptone elicited peritoneal macrophages from mice, a two-day incubation with this compound led to an enhanced phagocytosis-dependent respiratory burst.[1] This enhancement was also observed in vivo when the compound was administered intraperitoneally.[1]

Despite these initial findings highlighting its macrophage-activating properties, the specific intracellular signaling cascades triggered by this compound have not been elucidated in the available scientific literature. The innate immune system relies on a complex network of signaling pathways to recognize and respond to pathogens and cellular damage. Key among these are the Toll-like receptor (TLR) pathways, which recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2][3] TLR activation typically initiates downstream signaling cascades involving adaptor proteins like MyD88 and TRIF, leading to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs), including IRF3.[3][4] These transcription factors orchestrate the expression of a wide array of pro-inflammatory cytokines, chemokines, and type I interferons, which are crucial for mounting an effective innate immune response.[3][5][6]

Given this compound's observed effects on macrophage activation, it is plausible that its mechanism of action involves the modulation of one or more of these critical innate immune signaling pathways. For instance, many natural and synthetic compounds exert their immunomodulatory effects by acting as agonists or antagonists of TLRs.[2][7][8] However, no studies to date have specifically investigated the interaction of this compound with any TLR or its impact on the downstream signaling components.

Future Directions

To bridge this knowledge gap, a series of targeted investigations are warranted. Future research should focus on:

-

Receptor Identification: Determining the specific cell surface or intracellular receptor(s) that this compound interacts with on macrophages and other innate immune cells.

-

Signaling Pathway Analysis: Investigating the activation status of key signaling proteins in the TLR, NF-κB, and IRF3 pathways following treatment with this compound. This would involve techniques such as Western blotting for phosphorylated proteins and reporter gene assays for transcription factor activity.

-

Cytokine Profiling: A comprehensive analysis of the cytokine and chemokine expression profiles induced by this compound to understand the specific type of immune response it promotes (e.g., Th1, Th2, or Th17).

-

In Vivo Studies: More detailed in vivo studies in relevant disease models to ascertain the therapeutic potential of this compound as an immunomodulatory agent.

References

- 1. TAN-999 and this compound, new indolocarbazole alkaloids with macrophage-activating properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Toll-Like Receptor Agonists as Adjuvants for Allergen Immunotherapy [frontiersin.org]

- 3. Natural Products with Toll-Like Receptor 4 Antagonist Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of Toll-Like Receptor Signaling in Innate Immunity by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The cGAS/STING/TBK1/IRF3 innate immunity pathway maintains chromosomal stability through regulation of p21 levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TBK1 recruitment to STING activates both IRF3 and NF-κB that mediate immune defense against tumors and viral infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selected Toll-like receptor agonist combinations synergistically trigger a T helper type 1-polarizing program in dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toll-like receptor agonists as cancer vaccine adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on TAN-1030A: A Technical Guide to its Role in Macrophage Differentiation and Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAN-1030A is an indolocarbazole alkaloid that has been identified as a potent activator of macrophage functions.[1] Initial studies have demonstrated its capacity to induce morphological and functional changes in macrophages, suggesting its potential as an immunomodulatory agent. This document provides an in-depth technical overview of the early findings on this compound, focusing on its effects on macrophage differentiation and activation. It includes a summary of the reported data, detailed experimental protocols for the key assays performed, and visualizations of the putative signaling pathways and experimental workflows.

Quantitative Data Summary

While the initial research on this compound primarily described its qualitative effects on macrophage activation, the following tables summarize the observed phenomena and the cell lines in which these effects were noted.[1] Further quantitative studies are required to establish dose-response relationships and the magnitude of these effects.

Table 1: Effects of this compound on Murine Macrophage Cell Lines

| Parameter Assessed | Macrophage Cell Line | Observed Effect |

| Cell Spreading | Mm 1 | Induced |

| Phagocytic Activity | Mm 1, J774A.1 | Augmented |

| Fc Gamma Receptor Expression | Mm 1, J774A.1 | Augmented |

| β-Glucuronidase Activity | Mm 1, J774A.1 | Augmented |

Table 2: Effects of this compound on Murine Peritoneal Macrophages

| Parameter Assessed | Treatment Modality | Observed Effect |

| Phagocytosis-Dependent Respiratory Burst | In vitro (2-day incubation) | Enhanced |

| Phagocytosis-Dependent Respiratory Burst | In vivo (intraperitoneal administration) | Enhanced |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial studies of this compound, based on standard laboratory practices.

Cell Culture

-

Cell Lines: Murine macrophage cell lines Mm 1 and J774A.1 were used.

-

Media: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Macrophage Spreading Assay

-

Cell Seeding: Mm 1 cells were seeded in 24-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium was replaced with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubation: Cells were incubated for 24-48 hours.

-

Analysis: The morphology of the cells was observed using an inverted microscope. Cell spreading was characterized by an increase in the surface area occupied by the cells and the appearance of cytoplasmic extensions. Images were captured for documentation.

Phagocytosis Assay

-

Target Particles: Opsonized zymosan particles or fluorescently labeled latex beads were used as targets for phagocytosis.

-

Cell Preparation: Macrophages (Mm 1 or J774A.1) were seeded in 96-well plates and treated with this compound or vehicle for 48 hours.

-

Phagocytosis Induction: The culture medium was replaced with a suspension of the target particles, and the plates were incubated for 1-2 hours at 37°C.

-

Quantification:

-

For zymosan particles, non-ingested particles were washed away, and the cells were lysed. The amount of ingested zymosan was quantified by measuring the activity of a zymosan-associated enzyme (e.g., β-glucuronidase) or by microscopic counting of ingested particles in stained cells.

-

For fluorescent beads, non-ingested beads were washed away, and the fluorescence intensity of the cells was measured using a plate reader or analyzed by flow cytometry.

-

Fc Gamma Receptor Expression

-

Cell Preparation: Macrophages were treated with this compound as described above.

-

Staining: Cells were harvested and stained with a fluorescently labeled antibody specific for mouse Fc gamma receptors (e.g., anti-CD16/CD32).

-

Flow Cytometry: The fluorescence intensity of the stained cells was analyzed using a flow cytometer to quantify the surface expression of Fc gamma receptors.

β-Glucuronidase Activity Assay

-

Cell Lysis: this compound-treated and control macrophages were lysed using a detergent-based lysis buffer.

-

Enzyme Assay: The cell lysates were incubated with a substrate for β-glucuronidase, such as p-nitrophenyl-β-D-glucuronide.

-

Measurement: The formation of the product (p-nitrophenol) was measured spectrophotometrically at 405 nm. The enzyme activity was normalized to the total protein concentration of the lysate.

Respiratory Burst Assay

-

Cell Preparation: Peritoneal macrophages were harvested from mice treated with this compound or vehicle, or in vitro treated macrophage cell lines were used.

-

Stimulation: The respiratory burst was triggered by adding a stimulus such as phorbol 12-myristate 13-acetate (PMA) or opsonized zymosan.

-

Detection of Reactive Oxygen Species (ROS):

-

Nitroblue Tetrazolium (NBT) Reduction: The production of superoxide anions was measured by the reduction of NBT to formazan, a blue precipitate. The amount of formazan was quantified spectrophotometrically after solubilization.

-

Fluorometric Probes: Dihydrorhodamine 123 (DHR 123) or 2',7'-dichlorofluorescin diacetate (DCFH-DA) can be used to detect the production of reactive oxygen species by flow cytometry or fluorescence microscopy.

-

Visualizations

Signaling Pathways

Based on the known mechanisms of other indolocarbazole alkaloids, which often act as protein kinase inhibitors, a putative signaling pathway for this compound-induced macrophage activation is proposed. This pathway likely involves the modulation of key kinases that regulate macrophage function.

Caption: Putative signaling cascade initiated by this compound in macrophages.

Experimental Workflow

The following diagram illustrates the general workflow for in vitro studies on the effects of this compound on macrophage functions.

Caption: General workflow for in vitro analysis of this compound's effects.

Conclusion

The initial findings on this compound highlight its potential as a significant activator of macrophage functions. The observed induction of cell spreading, and augmentation of phagocytosis, Fc gamma receptor expression, β-glucuronidase activity, and respiratory burst collectively point towards a pro-inflammatory and immune-stimulatory role.[1] Further investigations are warranted to elucidate the precise molecular mechanisms, establish a comprehensive safety and efficacy profile, and explore its therapeutic potential in various disease contexts where enhanced macrophage activity is desirable. The experimental frameworks and putative signaling pathways presented in this guide provide a foundation for future research in this promising area.

References

The Pharmacology of TAN-1030a: An Indolocarbazole Alkaloid with Macrophage-Activating Properties

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The available pharmacological data for TAN-1030a is limited primarily to its initial discovery and characterization. This document summarizes the existing information and provides a theoretical framework for its mechanism of action based on its chemical class and observed biological effects. Further research is required to fully elucidate its pharmacological profile.

Introduction

This compound is a naturally occurring indolocarbazole alkaloid isolated from the culture broth of Streptomyces sp. C-71799[1]. Structurally related to staurosporine, a well-known protein kinase inhibitor, this compound has been identified as a potent activator of macrophage functions[1]. This technical guide provides a comprehensive overview of the known pharmacology of this compound, including its effects on macrophage biology, and explores its potential mechanism of action. Due to the limited specific data available for this compound, this guide also draws upon the broader understanding of indolocarbazole alkaloids and macrophage activation pathways to provide a theoretical context for its activity.

Physicochemical Properties and Structure

As an indolocarbazole alkaloid, the core structure of this compound is characterized by an indolo[2,3-a]carbazole ring system. The full chemical structure was elucidated through spectroscopic analyses[1].

In Vitro Pharmacology: Macrophage Activation

The primary described activity of this compound is the activation of macrophages. Studies on murine macrophage cell lines (Mm 1 and J774A.1) and peritoneal macrophages have demonstrated several key effects[1].

Summary of Biological Effects

| Biological Effect | Cell Line(s) / System | Observation | Reference |

| Macrophage Spreading | Murine macrophage cell line Mm 1 | Induced spreading of cells. | [1] |

| Phagocytic Activity | Murine macrophage cell lines Mm 1 and J774A.1 | Augmented phagocytosis. | [1] |

| Fc Gamma Receptor Expression | Murine macrophage cell lines Mm 1 and J774A.1 | Augmented expression. | [1] |

| β-Glucuronidase Activity | Murine macrophage cell lines Mm 1 and J774A.1 | Augmented activity. | [1] |

| Respiratory Burst | Proteose-peptone elicited murine peritoneal macrophages | Enhanced phagocytosis-dependent respiratory burst. | [1] |

Experimental Protocols

Detailed experimental protocols for the above-mentioned biological effects are not available in the public domain beyond the initial discovery paper. The following are generalized methodologies typical for such assays.

Macrophage Spreading Assay:

-

Culture murine macrophage cell line (e.g., Mm 1) on glass coverslips in a suitable culture medium.

-

Treat the cells with varying concentrations of this compound or a vehicle control.

-

Incubate for a specified period (e.g., 24-48 hours).

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Stain the cells (e.g., with Giemsa or a fluorescent phalloidin stain for actin).

-

Observe and quantify cell spreading and morphological changes using light or fluorescence microscopy.

Phagocytosis Assay:

-

Culture macrophage cell lines (e.g., Mm 1, J774A.1) in appropriate multi-well plates.

-

Pre-treat the cells with this compound or vehicle control for a defined period.

-

Add opsonized or non-opsonized particles (e.g., zymosan, latex beads, fluorescently labeled bacteria) to the cell cultures.

-

Incubate to allow for phagocytosis.

-

Wash away non-ingested particles.

-

Lyse the cells and quantify the ingested particles using a plate reader (for fluorescent or colored particles) or by microscopic examination.

Fc Gamma Receptor Expression Assay:

-

Treat macrophage cell lines with this compound or vehicle control.

-

Harvest the cells and incubate them with a fluorescently labeled antibody targeting a specific Fc gamma receptor (e.g., anti-CD16/32).

-

Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the level of receptor expression.

β-Glucuronidase Activity Assay:

-

Culture macrophage cell lines and treat with this compound or vehicle control.

-

Lyse the cells to release intracellular enzymes.

-

Incubate the cell lysates with a substrate for β-glucuronidase (e.g., p-nitrophenyl-β-D-glucuronide).

-

Measure the production of the colored product (p-nitrophenol) spectrophotometrically to determine enzyme activity.

Respiratory Burst Assay:

-

Isolate peritoneal macrophages from mice.

-

Prime the cells with this compound or vehicle control.

-

Stimulate the cells with a phagocytic stimulus (e.g., opsonized zymosan or phorbol myristate acetate).

-

Measure the production of reactive oxygen species (ROS) using a chemiluminescent or fluorescent probe (e.g., luminol or dihydro-rhodamine 123).

In Vivo Pharmacology

Intraperitoneal administration of this compound to mice with proteose-peptone elicited peritoneal macrophages led to an enhancement of the phagocytosis-dependent respiratory burst of these cells[1]. This finding suggests that this compound is active in vivo and can modulate macrophage function systemically.

Proposed Mechanism of Action and Signaling Pathways

The precise molecular target and signaling pathway of this compound have not been elucidated. However, based on its indolocarbazole structure, it is plausible that it functions as a protein kinase inhibitor. Many indolocarbazole alkaloids are known to inhibit a wide range of protein kinases, including Protein Kinase C (PKC), which is a key regulator of macrophage activation.

Hypothesized Signaling Pathway for this compound-Induced Macrophage Activation

The following diagram illustrates a potential signaling pathway through which this compound might activate macrophages, assuming it acts on a protein kinase.

Caption: Hypothesized signaling pathway of this compound in macrophages.

Experimental Workflow for Target Identification and Pathway Analysis

To further elucidate the mechanism of action of this compound, the following experimental workflow could be employed.

Caption: Experimental workflow for elucidating this compound's mechanism.

Potential Therapeutic Applications

The ability of this compound to activate macrophages suggests potential therapeutic applications in conditions where enhanced macrophage activity is beneficial. These could include:

-

Immunotherapy for Cancer: Activated macrophages can exhibit enhanced tumoricidal activity.

-

Infectious Diseases: Increased phagocytosis and respiratory burst could aid in clearing pathogens.

-

Wound Healing: Macrophages play a crucial role in tissue repair and remodeling.

Conclusion and Future Directions

This compound is an indolocarbazole alkaloid with demonstrated macrophage-activating properties. While the initial characterization provides a foundation for its pharmacological profile, significant gaps in our understanding remain. Future research should focus on:

-

Target Identification: Identifying the specific molecular target(s) of this compound.

-

Quantitative Pharmacological Characterization: Determining binding affinities (Ki), and functional potencies (IC50, EC50) against its target(s) and in cellular assays.

-

Signaling Pathway Elucidation: Mapping the detailed intracellular signaling cascades triggered by this compound.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in relevant animal models of disease.

A more in-depth understanding of the pharmacology of this compound will be critical for assessing its potential as a novel therapeutic agent.

References

The Immunomodulatory Role of TAN-1030A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAN-1030A, an indolocarbazole alkaloid, has demonstrated notable immunomodulatory properties, specifically in the activation of macrophage functions. This document provides a comprehensive technical overview of the known effects of this compound on immune responses, detailing its impact on key macrophage activities. Due to the limited availability of public quantitative data, this guide summarizes the observed effects and provides detailed experimental protocols for their assessment. Furthermore, a putative signaling pathway for this compound's mechanism of action is proposed based on its structural similarity to staurosporine, a well-studied protein kinase inhibitor. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound in modulating immune responses.

Data Presentation: Effects of this compound on Macrophage Function

Table 1: Effect of this compound on Macrophage Phagocytic and Enzymatic Activity

| Functional Parameter | Cell Lines/Primary Cells | Observed Effect |

| Phagocytic Activity | Murine Macrophage Cell Lines (Mm 1, J774A.1) | Augmented |

| β-Glucuronidase Activity | Murine Macrophage Cell Lines (Mm 1, J774A.1) | Augmented |

Table 2: Effect of this compound on Macrophage Cell Surface Receptor and Respiratory Burst

| Functional Parameter | Cell Lines/Primary Cells | Observed Effect |

| Fc gamma Receptor Expression | Murine Macrophage Cell Lines (Mm 1, J774A.1) | Augmented |

| Phagocytosis-Dependent Respiratory Burst | Proteose-Peptone Elicited Murine Peritoneal Macrophages | Enhanced |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the immunomodulatory effects of this compound on macrophages. These protocols are based on established techniques in immunology research.

Macrophage Phagocytosis Assay

This protocol describes a method to quantify the phagocytic activity of macrophages treated with this compound using fluorescently labeled particles.

Materials:

-

Murine macrophage cell line (e.g., J774A.1)

-

Complete RPMI-1640 medium

-

This compound

-

Fluorescently labeled latex beads or opsonized zymosan particles

-

Phosphate-buffered saline (PBS)

-

Trypan blue solution

-

Flow cytometer

Procedure:

-

Culture macrophages in a 6-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or vehicle control for 24-48 hours.

-

Add fluorescently labeled particles to each well at a particle-to-cell ratio of 10:1.

-

Incubate for 1-2 hours at 37°C to allow for phagocytosis.

-

Wash the cells three times with ice-cold PBS to remove non-ingested particles.

-

Detach the cells using a cell scraper.

-

Analyze the percentage of fluorescently positive cells and the mean fluorescence intensity by flow cytometry. An increase in these parameters indicates enhanced phagocytic activity.

Fc Gamma Receptor Expression Analysis

This protocol details the use of flow cytometry to measure the expression of Fc gamma receptors on the surface of macrophages following treatment with this compound.[2][3][4][5][6]

Materials:

-

Murine macrophage cell line (e.g., J774A.1)

-

Complete RPMI-1640 medium

-

This compound

-

Phosphate-buffered saline (PBS) with 2% fetal bovine serum (FACS buffer)

-

Fluorochrome-conjugated anti-mouse CD16/CD32 antibody (for FcγRII/III) and anti-mouse CD64 antibody (for FcγRI)

-

Isotype control antibodies

-

Flow cytometer

Procedure:

-

Culture and treat macrophages with this compound as described in the phagocytosis assay protocol.

-

Harvest the cells and wash them with cold FACS buffer.

-

Resuspend the cells in FACS buffer to a concentration of 1 x 10^6 cells/mL.

-

Add the fluorochrome-conjugated antibodies or isotype controls to the cell suspension and incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and analyze by flow cytometry. An increase in the mean fluorescence intensity of the specific antibody staining compared to the control indicates upregulated Fc gamma receptor expression.

β-Glucuronidase Activity Assay

This protocol describes a colorimetric method to measure the activity of the lysosomal enzyme β-glucuronidase in macrophage lysates after treatment with this compound.[7][8][9][10]

Materials:

-

Murine macrophage cell line (e.g., J774A.1)

-

Complete RPMI-1640 medium

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer)

-

p-nitrophenyl-β-D-glucuronide (PNPG) substrate

-

Sodium acetate buffer (pH 4.5)

-

Stop solution (e.g., 0.2 M glycine, pH 10.4)

-

96-well plate

-

Spectrophotometer

Procedure:

-

Culture and treat macrophages with this compound in a multi-well plate.

-

Lyse the cells using cell lysis buffer and collect the lysate.

-

Determine the protein concentration of each lysate.

-

In a 96-well plate, add an equal amount of protein from each lysate.

-

Add the PNPG substrate dissolved in sodium acetate buffer to each well.

-

Incubate the plate at 37°C for 1-4 hours.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 405 nm using a spectrophotometer. The absorbance is proportional to the β-glucuronidase activity.

Respiratory Burst Assay

This protocol outlines a method to measure the production of reactive oxygen species (ROS) during the phagocytosis-dependent respiratory burst in peritoneal macrophages treated with this compound.[11][12][13][14][15]

Materials:

-

Proteose-peptone elicited murine peritoneal macrophages

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound

-

Phorbol 12-myristate 13-acetate (PMA) or opsonized zymosan

-

Luminol or lucigenin

-

Luminometer or plate reader with chemiluminescence detection

Procedure:

-

Isolate peritoneal macrophages from mice treated with proteose-peptone.

-

Incubate the isolated macrophages with this compound or vehicle control for 48 hours.

-

Wash the cells and resuspend them in HBSS.

-

Add luminol or lucigenin to the cell suspension.

-

Stimulate the cells with PMA or opsonized zymosan.

-

Immediately measure the chemiluminescence over time using a luminometer. An increased and sustained chemiluminescence signal in this compound-treated cells compared to controls indicates an enhanced respiratory burst.

Visualizations: Signaling Pathways and Experimental Workflows

Putative Signaling Pathway of this compound in Macrophage Activation

Based on its structural similarity to staurosporine, this compound is hypothesized to activate macrophages through the modulation of multiple protein kinase pathways. The following diagram illustrates a putative signaling cascade.

Caption: Putative signaling pathway for this compound-mediated macrophage activation.

Experimental Workflow for Assessing Macrophage Activation

The following diagram outlines the general workflow for studying the effects of this compound on macrophage function.

Caption: General experimental workflow for studying this compound's effects.

Conclusion

This compound demonstrates significant potential as a modulator of macrophage-mediated immune responses. Its ability to augment phagocytosis, Fc gamma receptor expression, enzymatic activity, and the respiratory burst suggests a role in enhancing the innate immune system's capacity to clear pathogens and cellular debris. While the precise molecular mechanisms remain to be fully elucidated, the structural relationship to staurosporine points towards the involvement of protein kinase signaling pathways. Further research, including comprehensive dose-response studies and detailed signaling pathway analysis, is warranted to fully understand the therapeutic potential of this compound. This technical guide provides a framework for such future investigations.

References

- 1. TAN-999 and this compound, new indolocarbazole alkaloids with macrophage-activating properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of Fc gamma receptors on human peripheral blood leukocytes by flow microfluorometry. I. Receptor distributions on monocytes, T gamma cells and cells labeled with the 3Al anti-T cell monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. There Is Strength in Numbers: Quantitation of Fc Gamma Receptors on Murine Tissue-Resident Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. There Is (Scientific) Strength in Numbers: A Comprehensive Quantitation of Fc Gamma Receptor Numbers on Human and Murine Peripheral Blood Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Impact of Human FcγR Gene Polymorphisms on IgG-Triggered Cytokine Release: Critical Importance of Cell Assay Format [frontiersin.org]

- 6. Frontiers | Fc Gamma Receptors and Their Role in Antigen Uptake, Presentation, and T Cell Activation [frontiersin.org]

- 7. raybiotech.com [raybiotech.com]

- 8. ß-Glucuronidase Enzymatic Assay [sigmaaldrich.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. Enzymatic Assay of β-Glucuronidase (EC 3.2.1.31) from E. coli [sigmaaldrich.com]

- 11. Quantitative studies on the respiratory burst generated in peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bioquochem.com [bioquochem.com]

- 13. Measurement of respiratory burst products generated by professional phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Respiratory burst reaction changes with age in rat peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Induction of the respiratory burst in turtle peritoneal macrophages by Salmonella muenchen - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Macrophage Stimulation with TAN-1030A

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAN-1030A is an indolocarbazole alkaloid that has been identified as a potent activator of macrophage functions.[1] In vitro studies have demonstrated that this compound can induce morphological changes, enhance phagocytic activity, increase the expression of Fc gamma (Fcγ) receptors, and promote respiratory burst in murine macrophage cell lines, such as J774A.1.[1] These findings suggest that this compound may have potential applications in immunotherapy and drug development where modulation of macrophage activity is desired.

These application notes provide detailed protocols for the in vitro stimulation of the J774A.1 macrophage cell line with this compound and subsequent analysis of key macrophage functions.

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols.

Table 1: Effect of this compound on Macrophage Phagocytic Activity

| Treatment Group | Concentration (µg/mL) | Phagocytic Index (%) | Fold Change vs. Control |

| Vehicle Control | 0 | Value | 1.0 |

| This compound | User-defined | Value | Value |

| Positive Control | e.g., LPS (1 µg/mL) | Value | Value |

Table 2: Effect of this compound on Fc Gamma Receptor (FcγR) Expression

| Treatment Group | Concentration (µg/mL) | Mean Fluorescence Intensity (MFI) | % Positive Cells |

| Vehicle Control | 0 | Value | Value |

| This compound | User-defined | Value | Value |

| Positive Control | e.g., IFN-γ (20 ng/mL) | Value | Value |

Table 3: Effect of this compound on Respiratory Burst Activity

| Treatment Group | Concentration (µg/mL) | Oxidative Burst (Fold Change in MFI) |

| Vehicle Control | 0 | 1.0 |

| This compound | User-defined | Value |

| Positive Control | e.g., PMA (100 ng/mL) | Value |

Experimental Protocols

J774A.1 Macrophage Cell Culture

The murine macrophage cell line J774A.1 is a suitable model for studying the effects of this compound.

Materials:

-

J774A.1 cell line (ATCC® TIB-67™)

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell scraper

-

T-75 cell culture flasks

-

6-well and 96-well tissue culture plates

Protocol:

-

Culture J774A.1 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

For routine passaging, gently scrape the adherent cells from the flask surface.

-

Resuspend the cells in fresh medium and seed into new flasks at a 1:3 to 1:6 ratio every 2-3 days.

-

For experiments, seed J774A.1 cells into appropriate tissue culture plates (e.g., 6-well or 96-well) and allow them to adhere overnight.

In Vitro Macrophage Stimulation with this compound

Note: The optimal concentration of this compound for macrophage stimulation has not been definitively reported in the available literature. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. A suggested starting range is between 0.1 and 10 µg/mL.

Materials:

-

J774A.1 cells seeded in culture plates

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

Cell culture medium

-

Vehicle control (the solvent used to dissolve this compound)

Protocol:

-

Prepare a series of dilutions of this compound in cell culture medium from the stock solution.

-

Remove the culture medium from the adhered J774A.1 cells.

-

Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

-

Incubate the cells for 48 hours, as this duration has been shown to be effective for observing macrophage activation.[1]

Phagocytosis Assay

This assay measures the ability of macrophages to engulf particles.

Materials:

-

J774A.1 cells stimulated with this compound

-

Fluorescently labeled particles (e.g., FITC-labeled zymosan or fluorescent microspheres)

-

Trypan Blue solution

-

Flow cytometer or fluorescence microscope

Protocol:

-

After the 48-hour stimulation with this compound, wash the cells with warm PBS.

-

Add the fluorescently labeled particles to the cells at a particle-to-cell ratio of approximately 10:1.

-

Incubate for 1-2 hours at 37°C to allow for phagocytosis.

-

Wash the cells three times with cold PBS to remove non-ingested particles.

-

To quench the fluorescence of extracellular particles, add Trypan Blue solution (0.2 mg/mL in PBS) for 1 minute.

-

Wash the cells again with PBS.

-

Analyze the cells by flow cytometry to quantify the percentage of fluorescent cells (phagocytic cells) and the mean fluorescence intensity (phagocytic activity). Alternatively, visualize and count phagocytosing cells using a fluorescence microscope.

Fc Gamma Receptor (FcγR) Expression Assay

This assay quantifies the surface expression of Fcγ receptors on macrophages using flow cytometry.

Materials:

-

J774A.1 cells stimulated with this compound

-

Fluorescently labeled antibodies against murine Fcγ receptors (e.g., anti-CD16/CD32, anti-CD64)

-

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

-

Flow cytometer

Protocol:

-

Following the 48-hour stimulation, detach the cells from the plate using a cell scraper in cold PBS.

-

Wash the cells with FACS buffer.

-

Resuspend the cells in FACS buffer containing the fluorescently labeled anti-FcγR antibodies.

-

Incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Resuspend the cells in FACS buffer and analyze by flow cytometry.

Respiratory Burst Assay

This assay measures the production of reactive oxygen species (ROS) by activated macrophages.

Materials:

-

J774A.1 cells stimulated with this compound

-

Dihydro-rhodamine 123 (DHR123) or other suitable ROS-sensitive fluorescent probe

-

Phorbol 12-myristate 13-acetate (PMA) as a positive control

-